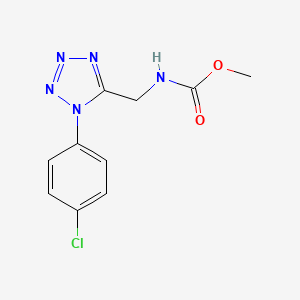
methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyraclostrobin is a fungicide belonging to the group which is collectively known as strobilurins . It’s also known by the names BAS 500 F, LAB 304428, Reg.No. 304428, PS 304428 .
Molecular Structure Analysis
The molecular formula for Pyraclostrobin is C19H18ClN3O4 and it has a molecular weight of 387.82 . The structural formula includes a pyrazole ring attached to a phenyl ring via an oxygen atom .
Chemical Reactions Analysis
Pyraclostrobin is a member of the strobilurin group of fungicides . The strobilurin fungicides act through inhibition of mitochondrial respiration .
Physical And Chemical Properties Analysis
Pyraclostrobin has a melting point of 65.2°C . It’s a white or light beige crystalline solid . It’s soluble in water and various organic solvents .
Aplicaciones Científicas De Investigación
Fungicide in Agriculture
Pyraclostrobin: , the active ingredient in this compound, serves as a synthetic fungicide. It is widely used to combat fungal diseases in crops such as citrus fruits, grapevines, potatoes, and apples. The mode of action involves inhibiting mitochondrial respiration in fungi. By blocking the transfer of electrons between cytochrome b and cytochrome c1, pyraclostrobin disrupts ATP synthesis, ultimately leading to the death of the pathogen .
Surface-Enhanced Raman Spectroscopy (SERS) Detection
Researchers have explored the use of surface-enhanced Raman spectroscopy (SERS) for detecting pyraclostrobin residues. SERS provides qualitative and semi-quantitative analysis, even in complex matrices like lemon peel. By immobilizing silver nanoparticles on a glass slide, scientists achieved rapid and sensitive detection of pyraclostrobin at low concentrations. The adsorption mechanism of the pesticide on the AgNPs was characterized, revealing its ability to adopt different orientations on the substrate .
Anti-Allergic Activities
Derivatives of this compound have been synthesized and tested for their anti-allergic activities . Specifically, ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives showed significant effects against allergic asthma and allergic itching .
Antileishmanial and Antimalarial Properties
Hydrazine-coupled pyrazoles, including those related to this compound, exhibit diverse pharmacological effects. Notably, they possess potent antileishmanial and antimalarial activities . Researchers have successfully synthesized these compounds and verified their structures using various techniques, including elemental microanalysis and NMR spectroscopy .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWUOEFPADFRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


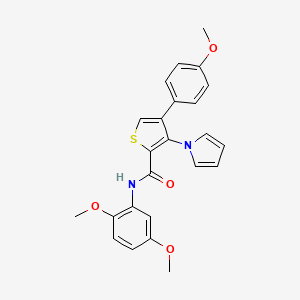
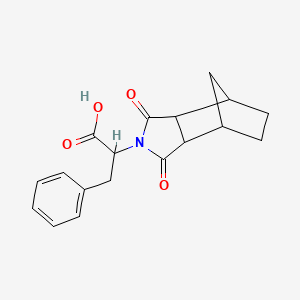

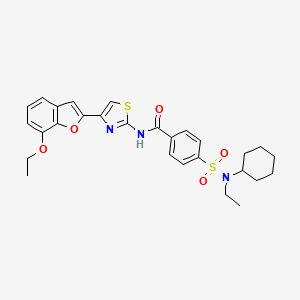
![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)


![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)
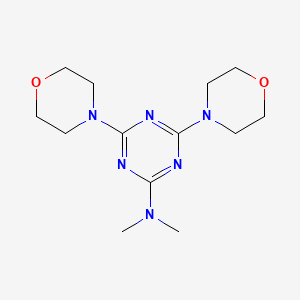
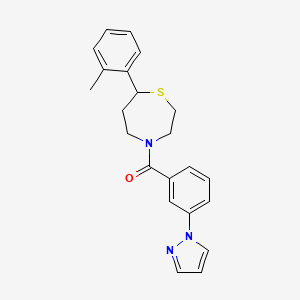

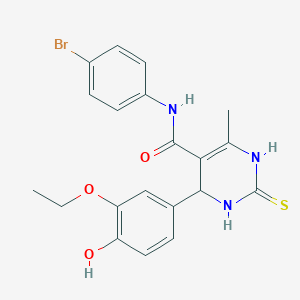
![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)